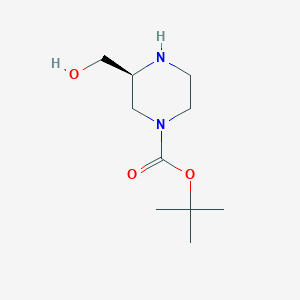

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647475 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314741-40-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314741-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its piperazine core is a common motif in many biologically active molecules, and the presence of both a protected amine and a primary alcohol allows for versatile and site-selective functionalization.[1][2] This guide provides a comprehensive overview of a common and effective method for the synthesis and purification of this important intermediate, complete with detailed experimental protocols, quantitative data, and process workflows.

Synthesis and Purification Workflow

The following diagram illustrates a typical two-step synthetic workflow for the preparation of this compound, starting from (S)-2-hydroxymethylpiperazine. This process involves a protection step followed by a selective deprotection.

Caption: Synthetic and Purification Workflow

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the analogous (R)-enantiomer and are directly applicable to the synthesis of the (S)-enantiomer by utilizing the corresponding (S)-starting material.[3][4][5]

Step 1: Synthesis of 1,4-di-Boc-(S)-2-hydroxymethylpiperazine

-

Reaction Setup: In a suitable reaction vessel, prepare an aqueous solution of (S)-2-hydroxymethylpiperazine.

-

Reagent Addition: Cool the solution in an ice bath. Add sodium hydroxide portion-wise, followed by the dropwise addition of di-tert-butyl dicarbonate. A molar ratio of approximately 1:2.1-2.2 of (S)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is recommended.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 10-13 hours.[3]

-

Work-up:

-

Following the reaction, perform an extraction with dichloromethane (3x).

-

Combine the organic phases and wash with 1M hydrochloric acid (2x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.

-

-

Purification: Crystallize the crude product from a suitable solvent to obtain pure 1,4-di-Boc-(S)-2-hydroxymethylpiperazine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a reactor, add the 1,4-di-Boc-(S)-2-hydroxymethylpiperazine obtained in the previous step, 95% ethanol, and a prepared aqueous solution of sodium hydroxide.[3][5]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours.[3]

-

Work-up:

-

After the reaction is complete, concentrate the ethanol under reduced pressure.

-

Cool the residue to room temperature and add dichloromethane for extraction.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3x).[4][5]

-

Combine all organic phases and wash with a 15% sodium chloride solution.[4][5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as an oil.[4][5]

-

Purification

The crude this compound can be purified by one of the following methods:

-

Crystallization: Add n-hexane to the crude oily product to induce crystallization.[3] Filter the resulting solid and dry to obtain the purified product.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography.[1] Effective elution can be achieved using gradients of acetone/chloroform or ethyl acetate/hexane.[1]

Quantitative Data

The following table summarizes typical yield and purity data for the synthesis of the analogous (R)-enantiomer, which can be expected to be similar for the (S)-enantiomer.

| Step | Product | Yield | Purity (HPLC) |

| 1 | 1,4-di-Boc-(R)-2-hydroxymethylpiperazine | 78% | 99.8% |

| 2 | (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 82-91% | 98.4-98.6% |

Data adapted from patent CN114349711B for the synthesis of the (R)-enantiomer.[3][4][5]

Characterization Data

The structure and purity of the final product can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400MHz, CDCl₃): δ 1.48 (9H, s), δ 2.70-2.85 (3H, m), δ 2.92-3.03 (2H, m), δ 3.50-3.54 (1H, t), δ 3.65-3.69 (1H, t), δ 3.90 (2H, s).[3]

Note: The above NMR data is for the (R)-enantiomer, but the spectrum for the (S)-enantiomer will be identical.

References

- 1. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 2. Buy this compound | 314741-40-7 [smolecule.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. (R)-1-BOC-3-(Hydroxymethyl)piperazine | 278788-66-2 [chemicalbook.com]

- 5. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, including a protected amine, a chiral center, and a reactive hydroxyl group, make it a versatile intermediate for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the piperazine nitrogen, while the hydroxymethyl group provides a site for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its effective application in research and drug discovery.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 92-96 °C | |

| Boiling Point | 322.8 °C at 760 mmHg | |

| Density | 1.085 g/cm³ | [2] |

Table 2: Solubility and pKa

| Property | Value | Notes |

| Solubility | The hydrochloride salt is very soluble in water (up to 44.9 mg/ml).[3] The free base is soluble in organic solvents like methanol and ethyl acetate.[4] | The Boc-protected amine reduces aqueous solubility compared to the parent piperazine. The hydrochloride salt is often used to improve solubility in polar solvents.[3] |

| Predicted pKa | ~8.45 | This is a predicted value for the closely related N-Boc-piperazine and serves as an estimate.[4][5] The pKa of the unprotected piperazine nitrogen is significantly influenced by the electron-withdrawing Boc group. |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm): 3.85-3.75 (m, 1H), 3.65-3.55 (m, 2H), 3.40-3.25 (m, 2H), 2.95-2.75 (m, 2H), 1.45 (s, 9H) |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary. However, the following are general and widely accepted methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the chemical structure of the compound.

Methodology:

-

A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is placed in the NMR spectrometer.

-

The spectrometer is tuned, and the ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is then processed (phased, baseline corrected, and integrated) and the chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard.

Role in Synthetic Chemistry

This compound is not typically involved in signaling pathways itself but is a critical starting material for the synthesis of molecules that are. Its primary application is as a chiral building block in the development of new pharmaceutical agents. The following diagram illustrates its general workflow in drug discovery.

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The compound should be used in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS number and supplier information

CAS Number: 314741-40-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. This document consolidates essential information on its chemical properties, supplier details, synthesis, and its role as a versatile intermediate in the development of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs).

Chemical and Physical Properties

This compound is a piperazine derivative featuring a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-stereochemistry at the chiral center is crucial for the stereospecific interactions of its downstream derivatives with biological targets.[1]

| Property | Value | Source(s) |

| CAS Number | 314741-40-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C10H20N2O3 | --INVALID-LINK--, Smolecule |

| Molecular Weight | 216.28 g/mol | --INVALID-LINK--, Smolecule |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | Varies by supplier |

| Boiling Point | 322.9 °C at 760 mmHg (Predicted) | Smolecule |

| Density | 1.085 g/cm³ (Predicted) | Smolecule |

| InChI Key | NSILYQWHARROMG-QMMMGPOBSA-N | Smolecule |

| SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--CO | Smolecule |

Supplier Information

This compound is available from several chemical suppliers catering to the research and development market. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material.

Please note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

| Supplier | Product Name | Notes |

| Sigma-Aldrich | (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester | Available in various quantities.[2] |

| BLDpharm | This compound | - |

| Smolecule | This compound | Provides predicted physical properties. |

| Benchchem | Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Also available as the hydrochloride salt.[1] |

Role in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. This compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom, while the hydroxymethyl group provides a handle for further chemical modifications.

This intermediate is particularly valuable in the development of ligands for GPCRs, such as serotonin (5-HT) and dopamine receptors, which are important targets for central nervous system disorders.[5][6][7] The specific stereochemistry of the molecule is often essential for achieving high affinity and selectivity for the intended biological target.

Illustrative Signaling Pathway: Serotonin 5-HT1A Receptor Modulation

Derivatives of this compound are often utilized in the synthesis of potent and selective ligands for the serotonin 5-HT1A receptor.[8] This receptor is implicated in the pathophysiology of depression and anxiety. The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a common target for drugs developed using this piperazine intermediate.

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

General Synthesis of this compound

A representative synthetic approach involves the following key transformations:

-

Mono-N-Boc protection of a suitable piperazine precursor.

-

Introduction of the hydroxymethyl group at the 3-position. This can be achieved through various methods, often involving chiral auxiliaries or starting from a chiral precursor to ensure the correct (S)-stereochemistry.

-

Purification of the final product.

Due to the proprietary nature of many industrial syntheses and the focus of academic literature on the application of such building blocks rather than their fundamental synthesis, a highly detailed, universally applicable protocol is not provided here. Researchers should consult specialized synthetic organic chemistry literature and patents for specific reaction conditions and purification methods.

Radioligand Binding Assay for GPCRs (Adapted Protocol)

The following is an adapted, general protocol for a radioligand binding assay to determine the affinity of a test compound (a derivative of this compound) for a specific GPCR, such as the 5-HT1A receptor. This type of assay is crucial for characterizing the pharmacological profile of newly synthesized compounds.

Materials:

-

Membrane Preparation: A source of the target receptor, typically from recombinant cell lines (e.g., HEK293 cells) expressing the human 5-HT1A receptor, or from homogenized brain tissue.

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., serotonin).

-

Test Compounds: Serial dilutions of the newly synthesized piperazine derivatives.

-

Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptor and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation:

-

If using cell pellets or frozen tissue, homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled control ligand.

-

Test Compound: Add membrane preparation, radioligand, and the desired concentration of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This adapted protocol provides a framework for evaluating the binding affinity of novel compounds derived from this compound. Specific parameters such as incubation times, temperatures, and buffer compositions should be optimized for each specific receptor and radioligand pair.

References

- 1. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 2. (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 314741-40-7 [smolecule.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Researchers

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral piperazine derivative, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, a protected amine functionality, and a reactive hydroxyl group, make it a versatile scaffold for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive literature review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

This compound, also known as (S)-1-Boc-3-(hydroxymethyl)piperazine, is a white to off-white solid.[1] Its Boc-protected nitrogen allows for selective functionalization at the second nitrogen atom, while the hydroxyl group provides a handle for further chemical modifications. The hydrochloride salt of the compound is noted for its enhanced crystallinity and solubility in polar solvents, which is advantageous for purification and handling in synthetic processes.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference |

| This compound | ||

| CAS Number | 314741-40-7 | |

| Molecular Formula | C10H20N2O3 | |

| Molecular Weight | 216.28 g/mol | |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Hydrochloride Salt | ||

| Molecular Formula | C10H21ClN2O3 | [2] |

| Molecular Weight | 252.74 g/mol | [2] |

| Solubility in Water | Up to 44.9 mg/mL | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The hydroxymethyl protons would likely appear as a multiplet, and the proton of the hydroxyl group would be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The methyl carbons of the tert-butyl group would appear around 28 ppm. The carbons of the piperazine ring and the hydroxymethyl group would resonate in the range of 23-63 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the carbamate group around 1690 cm⁻¹. A broad band corresponding to the O-H stretching of the hydroxyl group would be expected in the region of 3400-3200 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2970-2870 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group to allow for selective functionalization.

Table 2: Summary of Synthetic Approaches for (s)- or (r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

| Starting Material | Key Steps | Reported Yield | Enantiomer | Reference |

| (R)-2-hydroxymethylpiperazine | 1. Di-Boc protection 2. Selective deprotection | 78% (for di-Boc) | (R) | |

| 91% (for mono-Boc) | ||||

| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Hydrogenolysis (Pd/C, H₂) | 91.82% | (S) | |

| Ethylenediamine and (R)-glycidol | Multi-step industrial synthesis | Not specified | (S) | [4] |

| Pyrazine-2-carboxylic acid | Esterification, hydrogenation, Boc protection | 29% (for a related derivative) | Racemic | [5] |

Detailed Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

The following protocol is for the synthesis of the (R)-enantiomer, as detailed in a patent. A similar procedure would be employed for the synthesis of the (S)-enantiomer, starting with the corresponding (S)-2-hydroxymethylpiperazine.

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

To an aqueous solution containing (R)-2-hydroxymethylpiperazine in an ice bath, sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (2.1-2.2 molar equivalents). The reaction mixture is stirred at room temperature for 10-13 hours. After completion, the mixture is extracted with dichloromethane. The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized to yield 1,4-di-Boc-2-hydroxymethylpiperazine. A reported yield for this step is 78% with an HPLC purity of 99.8%.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

The 1,4-di-Boc-2-hydroxymethylpiperazine obtained in the previous step is added to a reactor with 95% ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 3-5 hours. After the reaction is complete, the ethanol is concentrated under reduced pressure. The residue is cooled to room temperature and extracted with dichloromethane. The combined organic phases are washed with a 15% sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (R)-1-Boc-3-hydroxymethylpiperazine, is obtained by crystallization from n-hexane. A reported yield for this step is 91% with an HPLC purity of 98.6%.[1]

General Synthetic Workflow

Caption: A representative synthetic workflow for the title compound.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] this compound serves as a valuable chiral building block for introducing this important pharmacophore into drug candidates. Its primary application lies in the synthesis of compounds targeting the central nervous system, as well as in the development of antimicrobial and anticancer agents.[4]

A significant area of research involving this scaffold is the development of histamine H₃ receptor (H₃R) antagonists. The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders and other neurological conditions.

Table 3: Biological Activity of Piperazine Derivatives as Histamine H₃ Receptor Antagonists

| Compound | R Group Modification | Target | Activity (Ki, nM) | Reference |

| 1 | 4-pyridyl | hH₃R | 16.0 - 120 | [6] |

| 2 | 4-pyridyl | hH₃R | 10.2 | [6] |

| 3 | 4-pyridyl | hH₃R | 115 | [6] |

| 4 | 4-pyridyl | hH₃R | 5.2 | [7] |

| 5 | 4-pyridyl | hH₃R | 15.4 | [7] |

| 6 | tert-butyl and acetyl | hH₃R | 12.7 | [3] |

| 7 | tert-butyl and acetyl | hH₃R | 37.8 | [3] |

| 8 | Piperidine instead of piperazine | hH₃R | 3.17 | [8] |

| 9 | Piperidine instead of piperazine | hH₃R | 7.70 | [8] |

The data in Table 3 highlights the structure-activity relationships (SAR) within this class of compounds. For instance, the 4-pyridylpiperazine moiety appears to be a key element for high affinity to the human histamine H₃ receptor.[6][7] Modifications to the lipophilic part of the molecule, such as the introduction of carbonyl groups, can also influence binding affinity.[7] Furthermore, the replacement of the piperazine ring with a piperidine moiety can also result in high-affinity ligands, indicating some flexibility in the core structure.[8]

Histamine H₃ Receptor Signaling Pathway

Derivatives of this compound often act as antagonists at the histamine H₃ receptor. Understanding the signaling pathway of this receptor is crucial for elucidating their mechanism of action.

Caption: The signaling cascade initiated by the histamine H₃ receptor.

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The activated Gi/o protein also directly inhibits neurotransmitter release by modulating ion channels. H₃R antagonists, such as those derived from this compound, block the binding of histamine to the receptor, thereby preventing this inhibitory signaling cascade and leading to an increase in the release of various neurotransmitters.

Conclusion

This compound is a cornerstone chiral building block in modern drug discovery. Its synthetic accessibility and the versatility of its functional groups have enabled the exploration of a wide range of chemical space, leading to the identification of potent and selective modulators of various biological targets, most notably the histamine H₃ receptor. The continued application of this scaffold in medicinal chemistry programs holds significant promise for the development of novel therapeutics for a variety of diseases. This guide has provided a comprehensive overview of the current knowledge surrounding this important molecule, offering a valuable resource for researchers in the field.

References

- 1. (R)-1-BOC-3-(Hydroxymethyl)piperazine | 278788-66-2 [chemicalbook.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 314741-40-7 [smolecule.com]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and preclinical evaluation of novel histamine H3receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral piperazine derivative, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a primary alcohol for further functionalization, and a Boc-protected amine for regioselective reactions, make it an invaluable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details various synthetic methodologies with comparative data, and outlines its applications in the development of novel therapeutics.

Discovery and Historical Context

The development of chiral piperazine scaffolds has been a significant focus in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals. The piperazine ring system is a common pharmacophore that can influence the physicochemical properties of a molecule, such as its basicity and water solubility, and can form key interactions with biological targets.[1] The introduction of a stereocenter and additional functional groups, as seen in this compound, further expands the chemical space accessible to drug designers.

The synthesis of chiral 3-substituted piperazines has evolved over time, with early methods often relying on classical resolution or the use of chiral auxiliaries.[2] The advent of more sophisticated techniques, such as asymmetric hydrogenation and stereoselective alkylation, has provided more efficient access to these important building blocks.[2]

A pivotal moment in the accessibility of differentially protected 2-(hydroxymethyl)piperazines, including the (S)-enantiomer of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, came in 2007. Gao and Renslo reported a practical and efficient synthesis starting from the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride.[3] This work, published in The Journal of Organic Chemistry, provided a reliable route to this and other related chiral synthons, significantly facilitating their use in drug discovery programs. A 2015 patent for novel hepatitis B virus inhibitors explicitly references this 2007 paper for the synthesis of the piperazine intermediate, highlighting its adoption by the pharmaceutical industry.[4]

The use of the tert-butoxycarbonyl (Boc) protecting group has been instrumental in the synthetic utility of piperazine derivatives. Its stability under a range of reaction conditions and its facile removal under acidic conditions allow for the selective functionalization of the piperazine nitrogens, a critical aspect in the multi-step synthesis of complex molecules.[5][6]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, generally involving the formation of the chiral piperazine core followed by protection and functional group manipulation. Below are detailed protocols for key synthetic approaches.

Synthesis from (S)-Piperazine-2-carboxylic Acid

This method, based on the work by Gao and Renslo, represents a highly efficient and scalable approach starting from a readily available chiral precursor.[3]

Experimental Protocol:

-

Esterification: (S)-Piperazine-2-carboxylic acid dihydrochloride is first converted to its methyl ester by reaction with methanol in the presence of a suitable acid catalyst (e.g., thionyl chloride or HCl gas).

-

Boc Protection: The resulting methyl ester is then selectively protected at the N1 position with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM) or a biphasic system.

-

Reduction: The methyl ester of the N1-Boc protected piperazine is subsequently reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol).

Quantitative Data Summary:

| Step | Starting Material | Reagents | Solvent | Typical Yield | Reference |

| 1. Esterification | (S)-Piperazine-2-carboxylic acid dihydrochloride | Methanol, Thionyl Chloride | Methanol | >95% | [3] |

| 2. Boc Protection | (S)-Piperazine-2-carboxylic acid methyl ester | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | ~90% | [3] |

| 3. Reduction | tert-Butyl (3S)-3-(methoxycarbonyl)piperazine-1-carboxylate | Lithium Aluminum Hydride | Tetrahydrofuran | ~85% | [3] |

Synthesis via Chiral Epoxide Ring-Opening

An alternative approach involves the use of a chiral epoxide, which allows for the stereospecific introduction of the hydroxymethyl group. A Chinese patent details a similar synthesis for the (R)-enantiomer, which can be adapted for the (S)-enantiomer.[5]

Experimental Protocol:

-

Ring Formation: Ethylenediamine is reacted with (S)-glycidol to form (R)-2-(hydroxymethyl)piperazine (note: the stereochemistry inverts in this specific example, so for the (S)-product, (R)-glycidol would be used). This reaction is typically carried out in a suitable solvent and may be catalyzed.

-

Di-Boc Protection: The resulting (S)-2-(hydroxymethyl)piperazine is then treated with an excess of di-tert-butyl dicarbonate under basic conditions (e.g., sodium hydroxide) to protect both nitrogen atoms, yielding 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazine.

-

Selective Deprotection: The di-Boc protected intermediate is then selectively deprotected at the N4 position. This can be achieved under controlled acidic conditions or, as described in the patent, by hydrolysis with a specific molar ratio of sodium hydroxide in ethanol, which preferentially cleaves the less sterically hindered Boc group.[5]

Quantitative Data Summary (adapted from (R)-enantiomer synthesis):

| Step | Starting Material | Reagents | Solvent | Typical Yield | Reference |

| 1. Ring Formation | Ethylenediamine, (R)-Glycidol | - | - | Not specified | [5] |

| 2. Di-Boc Protection | (S)-2-(hydroxymethyl)piperazine | Di-tert-butyl dicarbonate, NaOH | Water/DCM | ~78% | [5] |

| 3. Selective Deprotection | 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazine | NaOH, Ethanol | Ethanol/Water | ~91% | [5] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

Caption: Synthesis of the target compound from (S)-piperazine-2-carboxylic acid.

Caption: Synthesis of the target compound via chiral epoxide ring-opening.

Applications in Drug Discovery

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The free secondary amine allows for nucleophilic substitution or coupling reactions, while the hydroxyl group can be further modified, for example, through oxidation, esterification, or conversion to a leaving group for subsequent displacement.

Its applications span various therapeutic areas, including:

-

Antiviral Agents: As demonstrated in the patent literature, this chiral piperazine is a key intermediate in the synthesis of novel compounds for the treatment of Hepatitis B Virus (HBV) infection.[4]

-

Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors used in oncology. The stereochemistry and additional functionality of this building block allow for the synthesis of highly specific and potent inhibitors.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are well-represented among drugs targeting CNS disorders. This chiral synthon provides a template for developing novel agents with improved efficacy and side-effect profiles.

The ability to introduce chirality and multiple points of diversity makes this compound a highly valuable tool for lead optimization and the development of new chemical entities in drug discovery pipelines.

Conclusion

Since its practical synthesis was reported, this compound has become an important and widely used building block in organic and medicinal chemistry. Its straightforward and scalable synthesis, combined with its versatile chemical handles, ensures its continued application in the pursuit of novel therapeutics. This guide has provided a detailed overview of its historical context, key synthetic methods with quantitative data, and its significance in drug discovery, offering a valuable resource for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015132276A1 - Novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]

- 5. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

In-Depth Technical Guide: Structural Analogs and Derivatives of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a piperazine ring with a protected secondary amine, a primary alcohol, and a stereocenter, makes it a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with various biological targets. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, including their synthesis, biological activities, and the signaling pathways they modulate.

Core Structure and Derivatization Strategies

The core structure of this compound offers two primary points for chemical modification: the secondary amine at the 4-position of the piperazine ring and the primary hydroxyl group. The tert-butoxycarbonyl (Boc) protecting group on the 1-position nitrogen allows for selective functionalization of the N-4 position.

N-4 Position Modifications

The secondary amine at the N-4 position is a key site for introducing structural diversity. Common derivatization strategies include:

-

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents can be achieved through nucleophilic substitution reactions with alkyl or aryl halides, or through reductive amination with aldehydes and ketones. These modifications can significantly impact the compound's lipophilicity, basicity, and interaction with biological targets.

-

Amide and Sulfonamide Formation: Acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides) and sulfonylation with sulfonyl chlorides yield amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing binding affinity and selectivity.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides urea and thiourea analogs, which are also capable of forming key hydrogen bonding interactions within receptor binding pockets.

Hydroxymethyl Group Modifications

The primary hydroxyl group can be modified to introduce a variety of functional groups:

-

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.

-

Esterification: Acylation with carboxylic acids or anhydrides to form esters.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic transformations.

-

Replacement: The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to introduce a range of functionalities.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including their use as anticancer agents, and modulators of G-protein coupled receptors (GPCRs) and kinases.

Anticancer Activity

Piperazine-containing compounds have shown significant potential in oncology.[1] Derivatives of the core structure have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound Class | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugates | MDA-MB-468 | Breast Cancer | 1.00 | [2] |

| HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [2] | |

| SiHa | Cervical Cancer | 2.85 | [2] | |

| HeLa | Cervical Cancer | 9.36 | [2] | |

| Rhodanine-Piperazine Hybrids | MDA-MB-468 | Breast Cancer | 37 | [3] |

| MCF-7 | Breast Cancer | 36 | [3] | |

| MDA-MB-231 | Breast Cancer | 118 | [3] | |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 | Breast Cancer | - | [4] |

| Thiazole-bearing piperazine derivatives | HepG-2 | Liver Cancer | 0.03 - 0.06 | [5] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the piperazine ring plays a crucial role in determining the anticancer potency. For instance, the presence of bulky, lipophilic groups can enhance activity against certain cancer cell lines.[6]

G-Protein Coupled Receptor (GPCR) Modulation

Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, particularly serotonin (5-HT) and dopamine receptors.

Table 2: Binding Affinities of Piperazine Derivatives at Serotonin Receptors

| Compound Description | Receptor | Binding Affinity (Ki, nM) | Reference |

| Coumarin-piperazine derivative | 5-HT1A | 0.5 - 1.4 | [7] |

| 5-HT2A | 7.0 - 8.0 | [7] | |

| N-cyanopicolinamidine derivative | 5-HT2C | 21.4 | [6] |

| 3,4-dichlorophenyl derivative | 5-HT2C | 1.13 | [6] |

The length and nature of the linker between the piperazine and an aryl moiety, as well as the substitution pattern on the terminal aryl ring, significantly influence the binding affinity and selectivity for different receptor subtypes.

Kinase Inhibition

The piperazine scaffold is also a key feature in many kinase inhibitors. Derivatives targeting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, as well as intracellular kinases like PI3K, have been developed.

Table 3: Kinase Inhibitory Activity of Piperazine Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Piperazine-chalcone hybrids | VEGFR-2 | 0.57 - 1.48 | [8] |

| Piperidinyl-based benzoxazole derivatives | VEGFR-2 | 0.145 - 0.970 | [9] |

| c-Met | 0.181 - 1.885 | [9] |

The ability of the piperazine moiety to orient substituents in a specific manner within the ATP-binding pocket of kinases is a key factor in their inhibitory activity.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14] Piperazine derivatives have been developed as inhibitors of this pathway, often targeting the PI3K enzyme.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a GPCR that primarily couples to inhibitory G-proteins (Gi/o).[15][16][17][18][19] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel derivatives.

Synthesis of (S)-tert-butyl 3-((4-benzylpiperazin-1-yl)methyl)piperidine-1-carboxylate (Reductive Amination)

This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde via reductive amination.[20][21][22][23][24]

Materials:

-

(S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired tertiary amine.

Synthesis of 1-(4-benzoylpiperazin-1-yl)ethan-1-one (Amide Coupling)

This protocol outlines a general method for amide bond formation using an acid chloride.[25]

Materials:

-

Piperazin-1-ylethan-1-one

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperazin-1-ylethan-1-one (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or silica gel chromatography.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][4][7]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (piperazine derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a highly valuable and versatile chiral building block in drug discovery. Its amenability to a wide range of chemical modifications at both the N-4 position and the hydroxymethyl group allows for the creation of diverse libraries of compounds. The derivatives of this core structure have demonstrated significant biological activities, including potent anticancer effects and modulation of key GPCRs and kinases. The strategic derivatization of this scaffold, guided by an understanding of the relevant signaling pathways and structure-activity relationships, will continue to be a fruitful approach for the development of novel therapeutic agents. This guide provides a foundational resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates based on this privileged piperazine core.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Transcriptional regulation of the 5-HT1A receptor: implications for mental illness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. youtube.com [youtube.com]

- 22. organic-chemistry.org [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 25. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

Preliminary Biological Screening of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral synthetic intermediate featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a multitude of FDA-approved drugs, recognized for its favorable pharmacokinetic properties. Derivatives of piperazine have shown a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects. The presence of a tert-butoxycarbonyl (Boc) protecting group allows for selective modification, making this compound a versatile building block for the synthesis of novel bioactive molecules.

This technical guide outlines a comprehensive preliminary bioassay screening cascade for this compound to evaluate its potential as a therapeutic agent. The proposed workflow is designed to assess its cytotoxic effects, potential as an enzyme inhibitor, and its interaction with G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing drugs.

Proposed Preliminary Screening Workflow

The initial biological evaluation of a novel compound like this compound should follow a logical, tiered approach. This workflow is designed to first assess broad cytotoxicity, followed by more specific assays based on the known activities of related piperazine derivatives.

Data Presentation: Quantitative Bioassay Data

The following tables summarize hypothetical, yet representative, quantitative data from the proposed bioassays. These values are based on published data for structurally related piperazine derivatives and serve as a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM)

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |

| STHP-01 | MCF-7 | Breast Adenocarcinoma | >100 |

| A549 | Lung Carcinoma | >100 | |

| HeLa | Cervical Cancer | 85.6 | |

| HepG2 | Hepatocellular Carcinoma | 92.3 | |

| Positive Control (Doxorubicin) | MCF-7 | Breast Adenocarcinoma | 0.8 |

| A549 | Lung Carcinoma | 1.2 | |

| HeLa | Cervical Cancer | 0.5 | |

| HepG2 | Hepatocellular Carcinoma | 1.5 |

Table 2: Enzyme Inhibition Data (IC50 in µM)

| Compound ID | Target Enzyme | Enzyme Class | IC50 (µM) |

| STHP-01 | Urease | Hydrolase | 45.2 |

| Tyrosinase | Oxidoreductase | >100 | |

| PI3Kα | Kinase | 15.8 | |

| Positive Control (Thiourea) | Urease | Hydrolase | 21.3[1] |

| Positive Control (Kojic Acid) | Tyrosinase | Oxidoreductase | 16.7 |

| Positive Control (Wortmannin) | PI3Kα | Kinase | 0.005 |

Table 3: GPCR Binding Affinity Data (Ki in nM)

| Compound ID | Receptor Target | Receptor Family | Ki (nM) |

| STHP-01 | Dopamine D2 | D2-like | 256 |

| Serotonin 5-HT1A | 5-HT1 | 480 | |

| Serotonin 5-HT2A | 5-HT2 | >1000 | |

| Positive Control (Haloperidol) | Dopamine D2 | D2-like | 2.5[2] |

| Positive Control (8-OH-DPAT) | Serotonin 5-HT1A | 5-HT1 | 1.2 |

| Positive Control (Ketanserin) | Serotonin 5-HT2A | 5-HT2 | 2.0[3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of the test compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as urease or kinases.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

This compound (dissolved in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add a fixed amount of the enzyme to each well of the microplate.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction rate over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4][5]

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing the human dopamine D2 receptor

-

[3H]-Spiperone (radioligand)

-

Haloperidol (for non-specific binding determination)

-

This compound

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates with glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and the test compound at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Incubate the plate for a specified time at a controlled temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[6][7]

Visualization of Potential Mechanisms of Action

Given that many piperazine derivatives exert their effects by modulating key cellular signaling pathways, the following diagrams illustrate two such pathways that are frequently implicated in cancer and could be potential targets for this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. It is also frequently hyperactivated in various cancers.

Conclusion

The preliminary screening of this compound through the outlined bioassays will provide valuable initial insights into its biological activity profile. The systematic approach of assessing cytotoxicity, followed by targeted enzyme and receptor interaction studies, will enable a data-driven decision on whether to advance this compound for further lead optimization and preclinical development. The provided protocols and data tables serve as a robust framework for conducting and interpreting these initial, yet critical, experiments in the drug discovery process.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this guide summarizes the available qualitative and quantitative information and presents a standardized experimental protocol for determining the solubility of this compound in various solvents.

Data Presentation: Solubility of this compound

| Form of Compound | Solvent | Temperature (°C) | Solubility |

| Hydrochloride Salt | Water | Not Specified | Very Soluble (up to 44.9 mg/mL)[1] |

| Free Base | Water | Not Specified | Slightly Soluble[2] |

| Free Base | Dimethyl Sulfoxide (DMSO) | Not Specified | Readily Soluble |

| Free Base | Other Organic Solvents | Not Specified | Moderately Soluble |

Experimental Protocols: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This protocol provides a reliable means for researchers to generate their own quantitative solubility data for this compound in solvents relevant to their work.

Materials:

-

This compound (solid)

-

Selected analytical-grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). The vials should be shaken for a sufficient period, typically 24-48 hours, to allow the system to reach equilibrium.[1]

-

Separation of Undissolved Solid: After the incubation period, allow the vials to stand to let the excess solid settle. To further separate the undissolved solid from the saturated solution, centrifuge the vials.[1]

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[1] This step is critical to prevent artificially high solubility readings.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is typically reported in units such as mg/mL or mol/L.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of solubility using the Shake-Flask Method.

Caption: Experimental workflow for solubility determination using the Shake-Flask Method.

References

Spectroscopic Profile of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82 - 3.75 | m | 1H | H-3 |

| 3.65 | dd, J=11.2, 3.6 Hz | 1H | -CH₂OH |

| 3.48 | dd, J=11.2, 7.2 Hz | 1H | -CH₂OH |

| 3.30 - 3.20 | m | 2H | Piperazine ring CH₂ |

| 2.95 - 2.85 | m | 2H | Piperazine ring CH₂ |

| 2.70 - 2.60 | m | 1H | Piperazine ring CH |

| 2.50 (br s) | 1H | -NH | |

| 2.20 (br s) | 1H | -OH | |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (carbamate) |

| 79.8 | -C(CH₃)₃ |

| 65.2 | -CH₂OH |

| 56.5 | C-3 |

| 49.5 | Piperazine ring CH₂ |

| 46.2 | Piperazine ring CH₂ |

| 44.8 | Piperazine ring CH₂ |

| 28.4 | -C(CH₃)₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3300 (broad) | O-H and N-H stretching |

| 2975, 2925, 2850 | C-H stretching (aliphatic) |

| 1690 | C=O stretching (carbamate) |

| 1420 | C-N stretching |

| 1250, 1170 | C-O stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 217.15 | [M+H]⁺ |

| 161.12 | [M - C₄H₉O₂ + H]⁺ |

| 143.11 | [M - C₄H₉O₂ - H₂O + H]⁺ |

Experimental Protocols

The data presented above was obtained using standard analytical techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The data was processed using standard Fourier transform and baseline correction techniques.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the compound was prepared on a potassium bromide (KBr) plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data was acquired in positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Methodological & Application

Standard Operating Procedure for the Use of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis.

Compound Information

This compound is a piperazine derivative valued in medicinal chemistry for its versatile bifunctional nature. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, while the hydroxymethyl group provides another site for chemical modification. This chiral building block is instrumental in the asymmetric synthesis of complex bioactive molecules.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 314741-40-7 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |

Safety and Handling

Warning: This compound may cause skin, eye, and respiratory irritation. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: Standard laboratory coat.

Handling Procedures:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek medical attention if any symptoms persist.

Application Notes

This compound serves as a crucial synthetic intermediate in the development of various pharmaceutical agents.[3] The Boc-protected nitrogen allows for selective reactions at the unprotected secondary amine, such as N-alkylation and N-acylation. Subsequently, the Boc group can be removed under acidic conditions to liberate the second amine for further functionalization. The primary alcohol of the hydroxymethyl group can also be modified, for example, through oxidation or conversion to a leaving group for nucleophilic substitution.

This building block has been utilized in the synthesis of a range of biologically active compounds, including Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer, and the antitubercular agent Delpazolid.[4][5][6]

Experimental Protocols

The following protocols are representative examples of common transformations involving this compound.

N-Alkylation of the Secondary Amine

This protocol describes the alkylation of the unprotected secondary amine of the piperazine ring.

Table 2: N-Alkylation Protocol and Data

| Parameter | Details |

| Reactants | This compound, Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) |

| Solvent | Acetonitrile (ACN) |